2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
CAS No.: 946297-87-6
VCID: VC6666543
Molecular Formula: C18H19ClN2O3S
Molecular Weight: 378.87
* For research use only. Not for human or veterinary use.

Description |
2-Chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class. It features a benzenesulfonamide group, a chloro group, and a tetrahydroquinoline moiety, which are crucial for its potential biological activities. Despite the lack of specific information on this exact compound in the provided sources, related compounds and general sulfonamide derivatives offer insights into its potential properties and applications. Synthesis and CharacterizationThe synthesis of sulfonamide derivatives typically involves multi-step reactions, including the introduction of functional groups through various organic chemistry methods. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compound. Biological Activities and ApplicationsSulfonamide derivatives, including those with tetrahydroquinoline moieties, have been explored for their antimicrobial and anticancer properties. The presence of the tetrahydroquinoline structure suggests potential pharmacological activities, making these compounds interesting for drug development.
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CAS No. | 946297-87-6 | ||||||||
Product Name | 2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | ||||||||
Molecular Formula | C18H19ClN2O3S | ||||||||
Molecular Weight | 378.87 | ||||||||
IUPAC Name | 2-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | ||||||||
Standard InChI | InChI=1S/C18H19ClN2O3S/c1-2-18(22)21-11-5-6-13-9-10-14(12-16(13)21)20-25(23,24)17-8-4-3-7-15(17)19/h3-4,7-10,12,20H,2,5-6,11H2,1H3 | ||||||||
Standard InChIKey | VIPZOZSBUMMHSE-UHFFFAOYSA-N | ||||||||
SMILES | CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 42448556 | ||||||||
Last Modified | Aug 18 2023 |
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